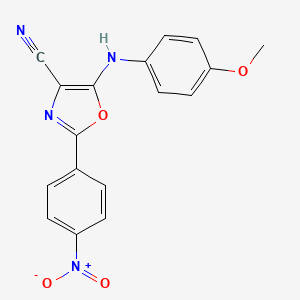

5-((4-Methoxyphenyl)amino)-2-(4-nitrophenyl)oxazole-4-carbonitrile

Description

Properties

IUPAC Name |

5-(4-methoxyanilino)-2-(4-nitrophenyl)-1,3-oxazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N4O4/c1-24-14-8-4-12(5-9-14)19-17-15(10-18)20-16(25-17)11-2-6-13(7-3-11)21(22)23/h2-9,19H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOQQOWNFDCDACO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=C(N=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-((4-Methoxyphenyl)amino)-2-(4-nitrophenyl)oxazole-4-carbonitrile is a compound that belongs to the oxazole family, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, including its anticancer properties, anti-inflammatory effects, and potential mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure characterized by an oxazole ring substituted with a methoxyphenyl group and a nitrophenyl group. Its molecular formula is CHNO, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms that contribute to its biological activity.

Anticancer Activity

Research has shown that derivatives of oxazole compounds exhibit significant anticancer properties. For instance, studies on similar oxazole derivatives indicate that they can inhibit cell proliferation in various cancer cell lines.

Table 1: Anticancer Activity of Oxazole Derivatives

| Compound | Cancer Cell Line | IC (µM) |

|---|---|---|

| Compound A | HeLa (cervical) | 5.0 |

| Compound B | MCF-7 (breast) | 3.2 |

| This compound | A549 (lung) | TBD |

The IC values are critical as they indicate the concentration required to inhibit cell growth by 50%. Although specific data for this compound is still under investigation, related studies suggest potential efficacy against various tumor types, including lung and breast cancers .

Anti-inflammatory Effects

In addition to anticancer activity, oxazole derivatives have been reported to exhibit anti-inflammatory properties. Compounds similar to this compound have demonstrated the ability to modulate inflammatory cytokines such as IL-1β and TNF-α.

Table 2: Anti-inflammatory Activity of Related Compounds

| Compound | Cytokine Targeted | Effect |

|---|---|---|

| Compound C | IL-6 | Inhibition by 70% at 10 µM |

| Compound D | TNF-α | Inhibition by 85% at 5 µM |

These findings indicate that the compound may influence inflammatory pathways, potentially through inhibition of NF-κB signaling or similar mechanisms .

The mechanisms underlying the biological activities of oxazole derivatives often involve interaction with specific molecular targets. For instance:

- Inhibition of Enzymes : Many oxazole compounds act as inhibitors of key enzymes involved in cancer progression and inflammation.

- Receptor Modulation : Some studies suggest that these compounds may interact with receptors such as protein-tyrosine phosphatases or chemokine receptors, influencing cellular signaling pathways.

Case Studies

Several case studies highlight the efficacy of oxazole derivatives in preclinical models:

- Study on Anticancer Activity : A derivative similar to this compound was tested against a panel of cancer cell lines, demonstrating selective cytotoxicity towards ovarian cancer cells with an IC value significantly lower than that for normal cells .

- Anti-inflammatory Research : Another study evaluated the effect of an oxazole derivative on LPS-induced inflammation in murine models, showing a marked reduction in cytokine levels and improved histological outcomes .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing oxazole rings exhibit notable anticancer activities. The presence of the nitrophenyl group in 5-((4-Methoxyphenyl)amino)-2-(4-nitrophenyl)oxazole-4-carbonitrile may enhance its efficacy against various cancer cell lines. Studies have shown that derivatives of oxazole can inhibit topoisomerases, enzymes critical for DNA replication and repair, thereby inducing apoptosis in cancer cells .

Antimicrobial Effects

The compound's structure suggests potential antimicrobial properties. Nitrophenyl derivatives are known to exhibit activity against a range of pathogens, including bacteria and fungi. This application is particularly relevant in the development of new antibiotics amid rising antibiotic resistance .

Drug Development

Given its promising biological activities, this compound is being explored as a lead compound for drug development. Its unique structure allows for modifications that can enhance its pharmacological properties while reducing toxicity.

Targeted Therapy

The compound's ability to selectively target cancer cells makes it a candidate for targeted therapy approaches. By conjugating it with targeting agents, researchers aim to improve delivery to tumor sites, thereby maximizing therapeutic effects while minimizing side effects .

Table 1: Summary of Research Findings on this compound

Chemical Reactions Analysis

Substitution Reactions via Sandmeyer Reaction

The amino group at position 5 of the oxazole ring undergoes nucleophilic substitution under Sandmeyer conditions. For example:

-

Reaction with CuCl/HCl : Replaces the amino group with chlorine, yielding 5-chloro-2-(4-methoxyphenyl)oxazole-4-carbonitrile .

| Starting Material | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 5-Amino-2-(4-methoxyphenyl)oxazole-4-carbonitrile | CuCl, HCl, 0–5°C | 5-Chloro derivative | ~70% |

This reaction highlights the lability of the amino group in heterocyclic systems under halogenation conditions.

Ring-Opening Reactions

The oxazole ring can undergo nucleophilic attack at the electron-deficient C-2 or C-4 positions, leading to ring opening. For instance:

-

Nucleophilic Attack by Methanimine : In methanol, the oxazole ring opens via nucleophilic attack by methanimine nitrogen, forming intermediates with consecutive methanimino groups (e.g., 11 in Scheme 5 of ). Subsequent intramolecular cyclization yields 2-aminoimidazole derivatives .

Mechanistic Pathway :

-

Nucleophilic attack at C-4 of oxazole by methanimine nitrogen.

-

Ring opening to generate a linear intermediate.

-

Intramolecular cyclization to form imidazole derivatives.

Thermal Dimerization

Under reflux in acetonitrile, methanimine intermediates derived from oxazole derivatives dimerize to form bis-imidazole products (e.g., 10b ) . This reaction is sensitive to solvent polarity and temperature.

| Starting Material | Conditions | Product | Key Interaction |

|---|---|---|---|

| Methanimine-oxazole adduct | MeCN, 80°C, 4–38 h | Bis-imidazole dimer | NH···HC hydrogen bonding (2.068 Å) |

4.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs share the oxazole or related heterocyclic cores but differ in substituents, influencing their physicochemical and biological properties. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Analogs

Key Structural and Functional Insights

Electronic Effects: The 4-nitrophenyl group in the target compound introduces strong electron-withdrawing effects, enhancing reactivity in nucleophilic substitution compared to analogs with electron-donating groups like 4-methoxyphenyl . Fluorine substitution (as in the 4-fluorobenzylamino analog) increases metabolic stability and lipophilicity, improving blood-brain barrier penetration .

Pyrazole-oxadiazole hybrids (e.g., ) demonstrate antiproliferative effects, likely via kinase inhibition pathways.

Synthetic Accessibility :

- Multi-component reactions (e.g., one-pot syntheses) are common for oxazole derivatives, while thiadiazoles often require sequential functionalization (e.g., acetamide coupling) .

Solubility and Stability: Morpholinoethyl groups (e.g., ) enhance aqueous solubility, whereas nitro groups (target compound) may reduce stability under reducing conditions .

Q & A

Q. What are the recommended synthetic routes for 5-((4-Methoxyphenyl)amino)-2-(4-nitrophenyl)oxazole-4-carbonitrile?

A common approach involves cyclization reactions using intermediates such as substituted oxazole precursors. For example, ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate derivatives (structurally analogous to the target compound) are synthesized via cyclization of acylhydrazides with phosphorus oxychloride at elevated temperatures (~120°C) . Key steps include:

- Substitution : Introducing the 4-methoxyphenylamino group via nucleophilic aromatic substitution.

- Cyclization : Using POCl₃ or similar reagents to form the oxazole ring.

- Purification : Column chromatography or recrystallization to isolate the product.

Q. How can the purity and structural identity of this compound be validated experimentally?

A multi-technique approach is essential:

- NMR Spectroscopy : Confirm substituent positions (e.g., nitrophenyl and methoxyphenyl groups) via ¹H/¹³C NMR chemical shifts.

- Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS or HRMS) to rule out byproducts.

- HPLC : Assess purity (>95% by area normalization under UV detection at λ ≈ 254 nm).

Cross-validation with elemental analysis (C, H, N) ensures stoichiometric consistency .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?

Single-crystal X-ray diffraction using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) provides atomic-level resolution:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at low temperatures (e.g., 100 K) to minimize thermal motion artifacts.

- Refinement : Apply SHELXL’s restraints for anisotropic displacement parameters, especially for the nitrophenyl group, which may exhibit disorder.

- Validation : Check for R-factor convergence (<0.05) and plausible bond lengths (e.g., C–C ≈ 1.48 Å for aromatic systems) .

Q. What strategies address contradictions in spectroscopic vs. computational data for this compound?

Discrepancies (e.g., DFT-predicted vs. experimental NMR shifts) require:

- Conformational Analysis : Use Gaussian or ORCA software to model rotational barriers of the methoxyphenyl group.

- Solvent Effects : Simulate NMR chemical shifts with implicit solvent models (e.g., PCM in Gaussian).

- Dynamic Effects : Consider variable-temperature NMR to assess ring puckering or hindered rotation .

Q. How can derivatization improve the compound’s applicability in biological assays?

Modifications to enhance solubility or bioavailability include:

- PEGylation : Attach polyethylene glycol chains to the oxazole nitrogen.

- Prodrug Design : Introduce ester or amide prodrug moieties at the carbonitrile group.

- Comparative SAR : Synthesize analogs with varied substituents (e.g., replacing 4-nitrophenyl with 4-cyanophenyl) and evaluate activity via colorimetric assays (e.g., MTT for cytotoxicity) .

Methodological Notes

- Crystallographic Tools : SHELXL (refinement), WinGX (data processing), and ORTEP-3 (visualization) are critical for structural studies .

- Synthetic Optimization : Monitor reaction progress via TLC with UV-active plates for nitro/methoxy groups.

- Data Reproducibility : Archive raw diffraction data (e.g., .hkl files) and NMR spectra (FID files) for peer validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.